molecular formula C10H14NO4PS B14401787 Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate CAS No. 87647-76-5

Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate

Cat. No.: B14401787
CAS No.: 87647-76-5
M. Wt: 275.26 g/mol
InChI Key: XXSSBRRBEDHUGW-UHFFFAOYSA-N
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Description

Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate is an organic compound with a complex structure that includes an ester functional group, an aromatic ring, and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate typically involves multiple steps, starting with the preparation of the benzoate ester. One common method involves the esterification of 2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ethyl 2-hydroxybenzoate is then subjected to further reactions to introduce the amino(methylsulfanyl)phosphoryl group.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phosphoryl group can be reduced under specific conditions to form phosphines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups.

Scientific Research Applications

Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphoryl group can form hydrogen bonds or coordinate with metal ions, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Lacks the amino(methylsulfanyl)phosphoryl group, making it less reactive in certain chemical reactions.

    Methyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Phenyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate: Contains a phenyl group instead of an ethyl group, affecting its reactivity and interactions.

Uniqueness

Ethyl 2-{[amino(methylsulfanyl)phosphoryl]

Properties

CAS No.

87647-76-5

Molecular Formula

C10H14NO4PS

Molecular Weight

275.26 g/mol

IUPAC Name

ethyl 2-[amino(methylsulfanyl)phosphoryl]oxybenzoate

InChI

InChI=1S/C10H14NO4PS/c1-3-14-10(12)8-6-4-5-7-9(8)15-16(11,13)17-2/h4-7H,3H2,1-2H3,(H2,11,13)

InChI Key

XXSSBRRBEDHUGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OP(=O)(N)SC

Origin of Product

United States

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